Diethyl diphenate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-ethoxycarbonylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-21-17(19)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISCGBNAKDWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206796 | |
| Record name | Diethyl diphenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-65-8 | |
| Record name | 2,2′-Diethyl [1,1′-biphenyl]-2,2′-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl diphenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl diphenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL DIPHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUT1Q66XUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reaction Mechanisms and Chemical Transformations of Diethyl Diphenate and Derivatives
Mechanistic Investigations of Condensation Reactions involving Diethyl Diphenate
Condensation reactions are fundamental to the synthesis of various organic compounds. In the context of this compound and related structures, condensation reactions, such as the Claisen and Dieckmann condensations, are pivotal for forming new carbon-carbon bonds.
The Claisen condensation involves the reaction of two ester molecules, with one acting as a nucleophile and the other as an electrophile, in the presence of a base to form a β-keto ester. masterorganicchemistry.com When two different esters are used, it is referred to as a "crossed" Claisen condensation. masterorganicchemistry.com The intramolecular version of this reaction, which results in the formation of a five or six-membered ring, is known as the Dieckmann condensation . masterorganicchemistry.comyoutube.com The mechanism for both reactions involves the formation of an ester enolate through deprotonation by a strong base, followed by nucleophilic acyl substitution. masterorganicchemistry.com
Studies on the acid-catalyzed condensation of levulinic acid with phenol (B47542) to produce diphenolic acid have provided insights into the factors influencing these reactions. The use of a thiol co-catalyst can significantly improve the yield of the desired product. mdpi.com Mechanistic investigations have shown that the steric and electronic properties of the thiol can affect the reaction rate and regioselectivity. researchgate.net Specifically, the steric bulk of the thiol can influence the formation of the monophenolic acid intermediate, while the kinetic effects of the thiol impact the regioselectivity towards the desired p,p'-isomer of diphenolic acid. researchgate.net
Furthermore, the thermal condensation of Mannich bases with compounds containing an activated methylene (B1212753) group, known as the Thermal Michael reaction, has been studied to understand its mechanism. Evidence suggests a mechanism involving a six-centre proton shift in a zwitterionic intermediate, followed by the condensation of the resulting enone and enamine. The regiochemical outcome of these reactions can be influenced by the presence or absence of a base.
The table below summarizes key aspects of condensation reactions relevant to diphenate structures.
| Reaction Type | Key Features | Reactants | Product | Ref |
| Claisen Condensation | Forms a new C-C bond | Two ester molecules | β-keto ester | masterorganicchemistry.com |
| Dieckmann Condensation | Intramolecular Claisen condensation | A diester | Cyclic β-keto ester (5 or 6-membered ring) | masterorganicchemistry.comyoutube.com |
| Acid-Catalyzed Condensation | Can be promoted by a thiol co-catalyst | Levulinic acid and phenol | Diphenolic acid | mdpi.comresearchgate.net |
| Thermal Michael Reaction | Condensation of a Mannich base | Mannich base and a compound with an activated methylene group | Mono-alkylated product |
Hydrolytic Pathways of Diphenate Ester Linkages
The hydrolysis of esters, including the diphenate ester linkages, is a fundamental reaction that breaks the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base. geeksforgeeks.orgpsiberg.comlibretexts.org
Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org The equilibrium position is dependent on the concentration of water. psiberg.com The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form a tetrahedral intermediate, which then breaks down to the carboxylic acid and alcohol. psiberg.com
Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction where an ester is treated with a base, such as sodium hydroxide (B78521). geeksforgeeks.orgpsiberg.commasterorganicchemistry.com The reaction proceeds to completion and yields a carboxylate salt and an alcohol. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide group to give a carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com To obtain the final carboxylic acid, an acidic workup is required. masterorganicchemistry.com
The rate of hydrolysis is influenced by the nature of the ester and the strength of the acid or base catalyst used. psiberg.com
The following table outlines the key differences between acid- and base-catalyzed hydrolysis of esters.
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Strong acid (e.g., H₂SO₄) psiberg.com | Strong base (e.g., NaOH) geeksforgeeks.orgmasterorganicchemistry.com |
| Reversibility | Reversible psiberg.comlibretexts.org | Irreversible geeksforgeeks.orgpsiberg.com |
| Products | Carboxylic acid and alcohol libretexts.org | Carboxylate salt and alcohol libretexts.org |
| Mechanism | Protonation of carbonyl, nucleophilic attack by water psiberg.com | Nucleophilic attack by hydroxide ion geeksforgeeks.orgmasterorganicchemistry.com |
Thermolysis and Degradation Pathways of Diphenate Structures
The thermal stability and degradation of chemical compounds are critical considerations in their application and processing. Studies on the thermal degradation of various small molecules and polymers provide insights into the potential pathways for diphenate structures.
Thermal processes are widely used in chemical analysis, but can also lead to the degradation of molecules. nih.gov For instance, heating plasma metabolites at 250 °C for 300 seconds resulted in alterations to over 40% of the molecular features, with a significant number of new compounds being formed. nih.gov The degradation of small molecules like amino acids, organic acids, and energy currency metabolites can occur rapidly at elevated temperatures. nih.gov
In the context of polymers, the thermal degradation of polyvinyl chloride (PVC) initiates with dehydrochlorination, leading to the formation of conjugated double bonds. scielo.br This is followed by oxidation of these polyenes, resulting in smaller volatile compounds. scielo.br Similarly, the thermal decomposition of other polymers can involve chain scission and depolymerization. scielo.br
The degradation of bioactive compounds during processes like drying is also a concern. The degradation of compounds such as ascorbic acid often follows first-order reaction kinetics, influenced by both temperature and moisture content. mdpi.com While drying can lead to the degradation of polyphenols through enzymatic or thermal pathways, in some cases, it has been observed to increase the phenolic and flavonoid content. mdpi.com
Specific to diphenolic acid, a related structure, it can undergo oxidation and degradation over time, which can affect its stability and usability in various applications. mdpi.com
The table below provides examples of thermal degradation observations for different classes of compounds.
| Compound Class | Observed Degradation Behavior | Conditions | Ref |
| Plasma Metabolites | >40% of molecular features altered, new compounds formed | 250 °C for 300 s | nih.gov |
| Small Molecule Standards | Rapid degradation of organic acids, amino acids, etc. | 250 °C for 60 s | nih.gov |
| Polyvinyl Chloride (PVC) | Dehydrochlorination followed by oxidation of polyenes | Elevated temperatures | scielo.br |
| Ascorbic Acid | First-order degradation kinetics | Drying processes | mdpi.com |
| Diphenolic Acid | Susceptible to oxidation and degradation over time | Ambient conditions | mdpi.com |
Regiochemical Considerations in Diphenate Derivative Formation
The regiochemistry of reactions is a critical aspect that determines the specific isomer formed when multiple reaction sites are available. In the formation of diphenate derivatives and related compounds, controlling the regioselectivity is essential for obtaining the desired product.
In the acid-catalyzed condensation of levulinic acid and phenol to form diphenolic acid (DPA), the formation of different isomers, primarily the p,p'-DPA and o,p'-DPA, is a key consideration. researchgate.net The reaction temperature has been shown to strongly influence the regioselectivity, with higher temperatures favoring the formation of the desired p,p'-DPA isomer. mdpi.comresearchgate.net The use of thiol promoters can also affect the regioselectivity, with the size of the thiol substituent playing a role. researchgate.net While thiols can increase the selectivity towards p,p'-DPA, the isomer distribution may converge to a thermodynamic equilibrium at high conversions. researchgate.net
Furthermore, the choice of reactants can dictate the regiochemical outcome. For example, using 2,6-disubstituted phenols like 2,6-dimethylphenol (B121312) in the condensation with levulinic acid can completely direct the reaction towards the corresponding p,p'-isomer. mdpi.com
In the context of hydrosilylation reactions catalyzed by rare-earth metal complexes containing bis(phenolato) ligands, the regioselectivity depends on the nature of the alkene substrate. Terminal aliphatic alkenes typically yield the anti-Markovnikov addition product, while styrene (B11656) gives the Markovnikov addition product with high regioselectivity. acs.org
The regioselectivity of amination reactions catalyzed by copper complexes has also been found to be dependent on the ligand scaffold. nih.gov
The following table summarizes factors influencing regioselectivity in the formation of diphenate-related derivatives.
| Reaction Type | Factors Influencing Regioselectivity | Outcome | Ref |
| Acid-Catalyzed Condensation of Levulinic Acid and Phenol | Reaction Temperature | Higher temperatures favor p,p'-DPA | mdpi.comresearchgate.net |
| Thiol Promoters | Size of thiol substituent affects selectivity | researchgate.net | |
| Reactant Structure | Use of 2,6-disubstituted phenols leads to p,p'-isomer | mdpi.com | |
| Hydrosilylation with Rare-Earth Metal Bis(phenolato) Complexes | Alkene Substrate | Aliphatic vs. aromatic alkenes give different regioisomers | acs.org |
| Copper-Catalyzed Amination | Ligand Scaffold | Affects the regioselectivity of the amination | nih.gov |
Exploration of Diphenate Ligands in Coordination Chemistry
Diphenolate ligands, derived from the deprotonation of diphenols, are versatile building blocks in coordination chemistry. Their ability to form stable complexes with a wide range of metal ions has led to extensive research into their synthesis, structure, and reactivity. k-state.edu The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on the phenol rings, which in turn influences the properties and reactivity of the resulting metal complexes. k-state.edu
Diphenolate ligands can coordinate to metal centers through their phenolate (B1203915) oxygen atoms, and often incorporate other donor atoms (such as nitrogen or sulfur) to form multidentate chelating ligands. k-state.edu These ligands can form complexes with various coordination geometries, including five-coordinate and six-coordinate structures. acs.org
The nature of the metal-ligand interactions in these complexes is often strongly electrostatic, with some contribution from charge transfer. mdpi.com The flexibility of the ligand backbone can lead to different stereochemical arrangements, such as twisted square antiprismatic structures in cyclen-based complexes. mdpi.com
The table below provides examples of metal complexes formed with diphenolate and related ligands, highlighting their structural features.
| Metal Ion(s) | Ligand Type | Coordination Geometry | Key Structural Feature | Ref |
| Zn(II), Ni(II), Cu(II) | N₃O₂ Schiff base | Five-coordinate, pseudo-square pyramidal | Metal ion bound by two imine N-donors, two phenolate O-donors, and one amine N-donor | acs.orgresearchgate.net |
| Technetium(V) | Diamine diphenolate | Dinuclear, distorted octahedral | µ-Oxo-bis(oxo) backbone | |
| Lead(II) | Cyclen-based macrocycles | Octa- and nona-coordination, twisted square antiprismatic | Strong electrostatic metal-ligand interactions | mdpi.com |
| Platinum(II) | Tridentate bis-aryloxide NHC | - | Chelating tridentate ligand | mdpi.com |
| Manganese(II/III) | Tetraiminodiphenolate macrocycle | Dinuclear and trinuclear | µ-phenolate and µ-acetate bridges | researchgate.net |
A key feature of diphenolate complexes is the redox-active nature of the phenolate ligand. researchgate.net One-electron oxidation of a metal-phenolate complex can generate a metal-phenoxyl radical species. researchgate.netacs.org This process is of significant interest due to its relevance to the active sites of metalloenzymes like galactose oxidase. researchgate.net
The redox behavior of these complexes can be investigated using techniques such as cyclic voltammetry and spectroelectrochemistry. acs.orgmdpi.com In many cases, the oxidation is ligand-based, leading to the sequential formation of mono- and bis-phenoxyl radical species. acs.orgresearchgate.netresearchgate.net However, in some instances, the oxidation can be metal-centered, resulting in a change in the oxidation state of the metal ion. acs.orgresearchgate.netresearchgate.net
For example, in a series of five-coordinate M(II)-diphenolate Schiff base complexes, the oxidation of the Zn(II) and Cu(II) complexes was found to be ligand-based, while the one-electron oxidation of the Ni(II) complex generated a Ni(III) species. acs.orgresearchgate.netresearchgate.net The electronic structure of the resulting oxidized species can be characterized by techniques like UV-vis, EPR, and resonance Raman spectroscopy, as well as by theoretical calculations. mdpi.comacs.org
The stability and reactivity of the phenoxyl radical can be influenced by factors such as π-π stacking interactions with other parts of the ligand or with solvent molecules. mdpi.com
The table below summarizes the redox behavior of various metal-diphenolate complexes.
| Metal Ion | Ligand Type | Oxidation Behavior | Product of One-Electron Oxidation | Ref |
| Zn(II) | N₃O₂ Schiff base | Ligand-based, reversible | Zn(II)-phenoxyl radical | acs.orgresearchgate.netresearchgate.net |
| Cu(II) | N₃O₂ Schiff base | Ligand-based, reversible | Cu(II)-phenoxyl radical | acs.orgresearchgate.netresearchgate.net |
| Ni(II) | N₃O₂ Schiff base | Metal-based, reversible | Ni(III) species | acs.orgresearchgate.netresearchgate.net |
| Pt(II) | Tridentate bis-aryloxide NHC | Ligand-based, reversible | Pt(II)-phenoxyl radical | mdpi.com |
| Zinc(II) | Phenol pendent arm ligands | Ligand-based, reversible | Zn(II)-phenoxyl radical | acs.org |
Structural Dynamics of this compound Coordination Compounds: An Unexplored Area of Research
Despite extensive investigation into the coordination chemistry of diphenic acid and its derivatives, a thorough review of scientific literature reveals a notable absence of studies on the coordination compounds of this compound (diethyl 2,2'-biphenyldicarboxylate). Consequently, information regarding the structural dynamics of such complexes is currently unavailable.
This compound, the diethyl ester of 2,2'-biphenyldicarboxylic acid, has the chemical formula C₁₈H₁₈O₄ and is identified by the CAS number 5807-65-8. Current time information in Bangalore, IN. Its synthesis can be achieved through the esterification of diphenic acid with ethanol (B145695) or by the reaction of diphenoyl chloride with sodium ethoxide. rsc.org
While the parent compound, diphenic acid, is a well-documented building block in the formation of a wide array of coordination polymers and metal-organic frameworks (MOFs), the use of its diethyl ester, this compound, as a ligand in coordination chemistry appears to be an unchartered domain. Searches for crystal structures or spectroscopic analyses of metal complexes involving this compound have not yielded any specific findings. The existing body of research focuses almost exclusively on the coordination behavior of the deprotonated carboxylate groups of diphenic acid or its substituted analogues. acs.org
The structural dynamics of coordination compounds, which encompasses the study of conformational changes, bond vibrations, and other intramolecular motions, is contingent upon the existence and characterization of these compounds. Without foundational data on the synthesis and crystal structures of this compound coordination complexes, a discussion of their dynamic properties remains purely speculative.
Future research could potentially explore the synthesis of coordination compounds using this compound as a ligand. Such studies would be the first step in characterizing their solid-state structures and subsequently investigating their structural dynamics through techniques like variable-temperature X-ray crystallography, solid-state NMR, and vibrational spectroscopy.
Advanced Analytical Methodologies for Diethyl Diphenate Characterization and Quantification
Chromatographic Separation Techniques for Diphenate Esters
Chromatography is a fundamental tool for the separation and quantification of diphenate esters from various matrices. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the specific ester.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like diethyl diphenate. mdpi.comgovst.edu Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating phthalate (B1215562) derivatives. govst.edunih.gov In this mode, a nonpolar stationary phase is used with a more polar mobile phase. For instance, a mixture of methanol (B129727) and water can serve as the mobile phase for the isocratic elution of compounds like dimethyl phthalate, diethyl phthalate, and dibutyl phthalate. govst.edu The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
The detection of diphenate esters in HPLC is frequently accomplished using an ultraviolet (UV) detector, as the aromatic rings in these molecules absorb UV light. govst.educdc.gov For example, detection at 230 nm has been successfully employed for the analysis of various phthalate esters. govst.edu The development of adaptable HPLC methods, which allow for adjustments in parameters like gradient time and mobile phase composition, provides flexibility for analyzing different formulations containing diphenate esters. usp.org For more complex matrices, such as olive oil or wine, sample preparation steps like solvent extraction are necessary prior to HPLC analysis to remove interfering substances. mdpi.com
Gas Chromatography (GC) for Volatile Diphenate Species
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. google.commedwinpublishers.com For diphenate esters, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. oiv.intnih.gov The sample is vaporized and injected into a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. researchgate.net
The choice of the capillary column is critical for achieving good separation. For instance, a DB-5 fused silica (B1680970) capillary column has been used to separate phthalate esters like dimethyl phthalate (DMP), diethyl phthalate (DEP), dibutyl phthalate (DBP), and bis(2-ethylhexyl) phthalate (DEHP). researchgate.net The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds with different boiling points. oiv.int Due to the ubiquitous nature of phthalates in laboratory environments, stringent precautions must be taken to avoid sample contamination. oiv.int This includes using phthalate-free equipment and solvents. oiv.int
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for determining the molecular structure and assessing the purity of this compound and its derivatives. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diphenate Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide a detailed picture of the molecular framework of diphenate derivatives. mdpi.comacademie-sciences.fr In ¹H NMR, the chemical shift, integration, and splitting pattern of the signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. libretexts.org For example, the presence of an ethyl group in this compound would be indicated by a characteristic triplet and quartet pattern. libretexts.org ¹³C NMR provides information about the different carbon environments in the molecule. mdpi.com The purity and properties of bio-based epoxy resins derived from diphenolate esters have been investigated using ¹H NMR. researchgate.net
Mass Spectrometry (MS) in Compound Identification
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. researchgate.net When coupled with a separation technique like GC or HPLC, it provides a powerful tool for identifying and quantifying compounds in a mixture. oiv.intnih.gov In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net The fragmentation pattern of the molecular ion can provide valuable structural information. For instance, the mass spectrum of diethyl phthalate shows a characteristic base peak at m/z 149. nih.gov The purity and properties of bio-based resins from diphenolate esters have been studied using mass spectrometry. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group, typically in the region of 1700-1750 cm⁻¹. The presence of aromatic rings would also give rise to characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. researchgate.net This technique is particularly useful for compounds containing chromophores, such as the aromatic rings in diphenate esters. The UV spectrum of diethyl phthalate, for example, shows absorption maxima at approximately 225 nm and 275 nm in alcohol. nih.gov
Crystallographic Analysis of Diphenate-Containing Molecular Structures
X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. In the context of diphenate-containing compounds, this method provides invaluable insights into molecular geometry, coordination modes, and intermolecular interactions that govern the formation of supramolecular architectures. While a crystal structure for this compound itself is not prominently detailed in the reviewed literature, analysis of closely related diphenate-containing metal-organic frameworks (MOFs) and coordination polymers reveals the versatile coordination behavior of the diphenate (dpa) ligand.
The diphenate dianion, derived from diphenic acid, can adopt various coordination modes due to the flexible orientation of its two carboxylate groups. koreascience.kr This flexibility allows it to bridge metal centers, forming diverse and intricate structures. Studies on metal complexes incorporating the diphenate ligand demonstrate its capacity to act as a building block for multidimensional networks. koreascience.kr
For instance, in a zinc-based coordination polymer, [Zn(dpa)(pyz)0.5]n, the diphenate ligand coordinates to zinc(II) ions to form paddle-wheel building units, which are further linked by pyrazine (B50134) (pyz) ligands to create a two-dimensional layered structure. koreascience.kr Similarly, manganese(II) complexes utilize the related biphenyl-4,4'-dicarboxylate (bpdc) ligand, which shares structural similarities with diphenate, to form three-dimensional networks built from linear trimeric manganese clusters. koreascience.kr In these structures, the carboxylate groups of the ligands exhibit bis-monodentate bridging modes. koreascience.kr
The structural parameters of these diphenate-containing complexes are determined with high precision through single-crystal X-ray diffraction. The process involves solving the structure by direct methods and refining it using full-matrix least-squares procedures. koreascience.kr Key data obtained from such analyses include unit cell dimensions, space group, bond lengths, bond angles, and torsion angles, which collectively define the molecular and crystal structure.
Table 1: Representative Crystallographic Data for a Diphenate-Containing Coordination Polymer
| Parameter | [Zn(dpa)(pyz)0.5]n koreascience.kr |
|---|---|
| Chemical Formula | C16H10N1O4Zn1 |
| Formula Weight | 359.62 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 18.253(4) Åb = 7.749(2) Åc = 10.749(2) Åβ = 114.39(3)° |
| Volume | 1383.6(5) ų |
| Z (Formula units/cell) | 4 |
| Coordination Environment | Zn(II) ion coordinated by diphenate and pyrazine ligands. |
| Diphenate Coordination | Forms paddle-wheel type dinuclear Zn units. koreascience.kr |
This table is generated based on data for a representative diphenate-containing structure to illustrate typical crystallographic findings.
The analysis of these crystal structures is often supported by other techniques like vibrational spectroscopy (IR and Raman) and thermal analysis, which corroborate the structural data. researchgate.net The detailed structural information obtained from crystallographic studies is fundamental for understanding the structure-property relationships in materials designed for applications such as gas storage, catalysis, and functional materials. koreascience.kr
Development and Validation of Analytical Procedures for Research
The development and validation of analytical procedures are critical for the reliable quantification and identification of chemical compounds like this compound in research and quality control settings. These procedures must be demonstrated to be suitable for their intended purpose, a process that involves evaluating several key performance characteristics as outlined by regulatory bodies like the International Council for Harmonisation (ICH). europa.euich.org While specific validated methods for this compound are not extensively published, the principles and techniques applied to related compounds, such as other phthalate esters, provide a clear framework.
The most common analytical techniques for the determination of phthalate esters are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. cdc.govmdpi.com Spectroscopic methods like UV-VIS spectrophotometry and Nuclear Magnetic Resonance (NMR) have also been developed for quantification. nih.gov
Method Development involves:
Selection of Technique: Choosing an appropriate analytical instrument and methodology (e.g., GC-MS, HPLC-UV). GC-MS is often preferred for its high sensitivity and ability to resolve complex mixtures, making it less prone to interference. cdc.govnih.gov
Sample Preparation: Developing a robust procedure for extracting the analyte from the sample matrix. This is a challenging step, especially for complex matrices, and may involve techniques like liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering substances. mdpi.comnih.gov
Optimization of Conditions: Fine-tuning instrumental parameters, such as the GC temperature program, HPLC mobile phase composition, and MS detection settings (e.g., single ion monitoring mode for increased sensitivity), to achieve good resolution, peak shape, and signal-to-noise ratio. nih.gov
Method Validation ensures the procedure is reliable, reproducible, and accurate. The validation process assesses several key parameters: labmanager.comikev.org
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ikev.org This can be demonstrated by comparing chromatograms of blank samples, spiked samples, and standards.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentration (a minimum of 5 concentrations is recommended) and performing a linear regression analysis. ikev.org
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ikev.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. ikev.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels:
Repeatability: Precision under the same operating conditions over a short interval. ich.org
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment. ich.org
Reproducibility: Precision between different laboratories.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Table 2: Key Validation Parameters for an Analytical Procedure
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | No interference from matrix components at the analyte's retention time. | Peak purity/resolution |
| Linearity | Linear relationship between concentration and response. | Correlation coefficient (r²) > 0.99 ikev.org |
| Accuracy | Closeness to the true value. | Recovery typically 80-120% ikev.org |
| Precision (Repeatability) | Agreement between repeated measurements. | Relative Standard Deviation (RSD) < 15% nih.gov |
| Range | Concentration interval where the method is accurate, precise, and linear. | Typically 80-120% of the test concentration for an assay. ikev.org |
| LOD/LOQ | Lowest concentration detectable/quantifiable. | LOD: Signal-to-Noise ≈ 3:1LOQ: Signal-to-Noise ≈ 10:1 nih.gov |
This table summarizes the general parameters and typical criteria for method validation based on established guidelines.
For a compound like this compound, a typical research method would likely involve GC-MS. The validation would include preparing a stock solution of a this compound reference standard, creating a calibration curve over the expected concentration range, and assessing the accuracy and precision by analyzing spiked samples. nih.govnih.gov Rigorous control measures are necessary to avoid contamination, as phthalates and related esters are common laboratory contaminants. cdc.gov
Research Applications and Functionalization Potential of Diethyl Diphenate and Its Derivatives
Applications in Materials Science and Polymer Chemistry
The rigid biphenyl (B1667301) structure of diethyl diphenate and its parent acid, diphenic acid, makes them valuable building blocks in materials science and polymer chemistry. This structural motif can impart desirable properties such as thermal stability and mechanical strength to polymers.
Diphenic acid and its derivatives are key precursors in the synthesis of novel polymeric architectures, particularly polyesters and polyester-carbonates. The dicarboxylic nature of diphenic acid allows it to be used in polycondensation reactions with diols to form polyesters. google.com These aromatic polyesters often exhibit enhanced thermal stability and mechanical properties compared to their aliphatic counterparts. For instance, diphenic acid has been used alongside other aromatic dicarboxylic acids like terephthalic acid and isophthalic acid in the preparation of polyester-carbonates. google.com The inclusion of the biphenyl unit from diphenic acid contributes to the rigidity and high-performance characteristics of the resulting polymers.
Research has explored the synthesis of various polyesters using diphenic acid derivatives. For example, copolyesters based on 3,4'-biphenyldicarboxylic acid and various diols have been synthesized, resulting in polymers with a range of properties from amorphous to semicrystalline, and exhibiting liquid crystalline phases. researchgate.net The specific properties of the resulting polyesters can be tailored by the choice of comonomers and the substitution pattern on the biphenyl core.
Table 1: Examples of Polyesters Derived from Diphenic Acid Derivatives
| Diphenic Acid Derivative | Comonomer(s) | Resulting Polymer Type | Key Properties |
| Diphenic acid | Dihydric phenols, Carbonate precursor | Polyester-carbonate | Aromatic, High performance. google.com |
| Biphenyl-4,4'-dicarboxylic acid | Diols | High-performance polyester (B1180765) | Enhanced thermal stability and mechanical strength. |
| 3,4'-Biphenyldicarboxylic acid | Aliphatic and aromatic diols | Copolyester | Amorphous or semicrystalline, some form anisotropic melts. researchgate.net |
| 4,4'-Diphenic dichloride | 1,3-Bis(4-hydroxy benzylidene)acetone | Unsaturated polyester | --- |
This table is interactive. Click on the headers to sort the data.
There is a growing interest in developing polymers from renewable resources to reduce reliance on fossil fuels. Diphenolic acid, which shares a similar biphenolic structure, is a key bio-based monomer that can be derived from levulinic acid, a product of cellulose (B213188) degradation. researchgate.netmdpi.com This makes diphenolic acid and its derivatives attractive for synthesizing bio-based polymers.
Diphenolic acid can be converted into a series of diglycidyl ether n-alkyl diphenolates (DGEDP-esters). These bio-based epoxy monomers can undergo interfacial polymerization with amine hardeners to create microcapsules for applications like fragrance oil encapsulation. researchgate.net Furthermore, diphenolic acid-based epoxy resins are being explored as sustainable alternatives to bisphenol A (BPA)-based resins. researchgate.netresearchgate.net These bio-based epoxy monomers, when cured, can produce thermosetting materials with valuable properties for coatings, adhesives, and electronics. researchgate.net
The synthesis of other bio-based polymers from diphenic acid derivatives is also an active area of research. For example, 2,5-furandicarboxylic acid (FDCA), another bio-based dicarboxylic acid, is used to produce furan-aromatic polyesters, which are seen as viable alternatives to petrochemical-based polyesters. nih.gov While not a direct derivative of diphenic acid, the research on FDCA highlights the trend towards using bio-based aromatic monomers in polymer synthesis. nih.govrsc.org
Table 2: Bio-Based Monomers and Polymers from Diphenolic Acid and Related Compounds
| Bio-Based Monomer | Source/Precursor | Resulting Polymer/Application | Reference |
| Diphenolic acid | Levulinic acid (from cellulose) | Bio-based epoxy resins, microcapsules. researchgate.netresearchgate.net | researchgate.netmdpi.comresearchgate.net |
| Diglycidyl ether n-alkyl diphenolates (DGEDP-esters) | Diphenolic acid | Interfacial polymerization for microencapsulation. researchgate.net | researchgate.net |
| 2,5-Furandicarboxylic acid (FDCA) | 5-Hydroxymethylfurfural (from biomass) | Poly(hexylene 2,5-furandicarboxylate) (PHF) and other furan-aromatic polyesters. nih.gov | nih.gov |
This table is interactive. Click on the headers to sort the data.
The diphenate moiety, derived from diphenic acid, is utilized in the development of various functional materials due to its coordination capabilities and the structural properties it imparts. Diphenate can act as a ligand, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have shown potential in applications such as luminescence and have high thermal stability. researchgate.net
The flexible nature of the diphenate ligand allows for the formation of diverse structural topologies, including 1D chains, 2D layers, and 3D networks. researchgate.net For example, zinc and cadmium diphenate coordination polymers have been synthesized with dipyridylamide ligands, resulting in varied chain and layer structures. researchgate.net
Furthermore, diphenolate ligands, which are the deprotonated form of diphenols, are crucial in the design of catalysts and functional molecular complexes. researchgate.netrsc.orgacs.orgacs.orgresearchgate.net For instance, diphenolate-based ligands are used to stabilize metal centers in catalysts for olefin polymerization and the ring-opening polymerization of cyclic esters. researchgate.net The electronic properties of the diphenolate ligand can be tuned by substituents on the phenyl rings, influencing the reactivity and stability of the metal complex. acs.org
Synthesis of Bio-Based Monomers and Polymers from Diphenic Acid Derivatives
Role in Catalysis Research
The structural and electronic properties of diphenate and its derivatives make them suitable for applications in catalysis, particularly in the design of ligands for metal-based catalysts.
Diphenate and its derivatives, particularly diphenols, are widely used as ligands in organometallic and coordination chemistry. iucr.org The deprotonated form, diphenolate, can coordinate to a metal center through its two oxygen atoms, forming a stable chelate ring. These diphenolate ligands have been used to create catalysts for a variety of reactions. researchgate.net
For example, titanium complexes bearing diphenolate ligands have been investigated for the polymerization of α-olefins and the ring-opening polymerization of cyclic esters. researchgate.net Zirconium complexes with diphenolate ligands have also been synthesized and studied for their potential in catalysis. acs.org The steric and electronic properties of the diphenolate ligand can be modified by introducing substituents on the aromatic rings, which in turn influences the catalytic activity and selectivity of the metal complex.
In some cases, the diphenolate ligand can be transformed into a trianionic pincer ligand through C-H activation, creating a more rigid and strongly coordinating ligand framework. acs.org Diphenolate imidazolyl-carbene ligands have also been synthesized and used to stabilize iridium complexes, which show potential in catalytic applications. acs.org
While this compound itself is not typically used as a reducing agent, its ester functional groups are relevant to the broader context of reductions involving ester-based reagents. A prominent example is the Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate), which is a mild and effective reducing agent for transfer hydrogenation reactions. organic-chemistry.orgchem-station.com Hantzsch esters are used to reduce activated carbon-carbon double bonds, carbonyl groups, and imines. organic-chemistry.org
The mechanism of transfer hydrogenation with Hantzsch esters involves the transfer of a hydride from the dihydropyridine (B1217469) ring to the substrate, often facilitated by a Brønsted or Lewis acid catalyst. organic-chemistry.org This process is analogous to the function of the biological reducing agent NADH. chem-station.com The reaction is versatile and can be performed enantioselectively using chiral catalysts. organic-chemistry.org
Recent research has also explored the use of Hantzsch esters in photoredox catalysis, where the excited state of the Hantzsch ester acts as a potent reductant to initiate radical reactions. tuwien.atmdpi.com While this compound does not possess the dihydropyridine core necessary for these specific reactions, the study of Hantzsch esters provides valuable insights into the reactivity of ester-containing compounds in reduction processes. The development of novel transfer hydrogenation reagents, such as bis-methylamido Hantzsch dihydropyridine, aims to improve upon the properties of traditional Hantzsch esters by, for example, simplifying product purification. organic-chemistry.org
Ligand Design for Organometallic and Coordination Catalysis involving Diphenate-Derived Ligands
Investigations in Medicinal and Biological Chemistry Research (excluding dosage/administration)
The unique structural framework of diphenic acid, characterized by a biphenyl backbone with two carboxylic acid groups, has prompted significant investigation into its derivatives for various roles in medicinal and biological chemistry. The rotational restriction between the two phenyl rings imparts a distinct three-dimensional structure that can be exploited for designing molecules that interact with biological targets. Researchers have focused on modifying the carboxylic acid groups to synthesize esters, amides, and other functional variants, leading to the discovery of compounds with a range of biological activities.
Synthesis and Evaluation of Biologically Active Diphenic Acid Derivatives
The synthesis of diphenic acid derivatives is a cornerstone of research aimed at discovering new therapeutic agents. Historically, early investigations focused on creating derivatives for evaluation as local anesthetics. For instance, diethylaminoethyl diphenate was synthesized and its hydrochloride salt was reported to possess local anesthetic properties. dokumen.pub Further work in this area led to the preparation of diethylaminoethyl-5,5'-diaminodiphenate hydrochloride, which also showed marked anesthetic activity. dokumen.pub
More recent research has shifted towards evaluating diphenic acid derivatives for other biological activities, such as anticancer potential. In one study, diphenic anhydride (B1165640) was reacted with various aliphatic and aromatic amines to produce a series of 2'-[arylcarbamoyl]biphenyl-2-carboxylic acids and N2,N2'-diarylbiphenyl-2,2'-dicarboxamides. researchgate.net Ten of these newly synthesized compounds were selected for in-vitro screening against a panel of 60 human cancer cell lines, revealing mild to moderate anticancer activity against different cell types. researchgate.net
Another class of derivatives, diphenic acid monohydroxamides, has been synthesized and evaluated for inhibitory activity against DNA gyrase, a crucial bacterial enzyme. acs.org These compounds were designed to target the DNA-DNA gyrase complex specifically. acs.org The inhibitory potency of one derivative was found to be comparable to that of nalidixic acid, a known quinolone antibiotic. acs.org
The versatility of the diphenic acid scaffold allows for extensive chemical modification, making it a valuable starting point for developing new biologically active molecules. researchgate.net
Enzyme Interaction Studies with Ester-Containing Structures Relevant to Metabolite Formation
This compound, as a diethyl ester, belongs to a broad class of molecules whose metabolic fate is largely determined by interaction with hydrolytic enzymes. Carboxylesterases (CES) are the primary enzymes responsible for the metabolism of ester-containing compounds in the body. mdpi.comamericanpharmaceuticalreview.com These enzymes are found in various tissues, including the liver, plasma, and intestine, and they catalyze the hydrolysis of esters to their corresponding carboxylic acids and alcohols. acs.orgnih.gov This biotransformation generally increases the polarity of the molecule, facilitating its elimination from the body. nih.gov
The substrate specificity of carboxylesterases is a key factor in determining the rate and extent of metabolism for an ester-containing drug. Human carboxylesterases are broadly classified into two main families, hCE1 and hCE2, which exhibit different substrate preferences. nih.gov Generally, hCE1 preferentially hydrolyzes esters with a large acyl group and a small alcohol group, whereas hCE2 favors substrates with a small acyl group and a large alcohol moiety. nih.gov The structure of this compound, with its relatively large diphenic acid acyl group and smaller ethanol (B145695) alcohol groups, suggests it would be a substrate for these enzymes.
Studies on homologous series of esters, such as benzoate (B1203000) esters, have shown that the rate of enzymatic hydrolysis can be influenced by the size of the alcohol group. tandfonline.com For example, in rat plasma, the metabolic stability of benzoate esters was found to be inversely proportional to the size of the alkoxyl group. tandfonline.com The presence of esterase inhibitors can significantly reduce the metabolism of these compounds, confirming the central role of carboxylesterases. tandfonline.com Therefore, the interaction of this compound and its derivatives with carboxylesterases is a critical area of study for understanding their pharmacokinetic profiles and metabolic activation or detoxification pathways. mdpi.comacs.org
DNA-Binding Affinity Research of Metal Complexes with Diphenate-like Ligands
The ability of small molecules to bind to DNA is a foundational concept in the development of many therapeutic agents, particularly anticancer drugs. Metal complexes featuring ligands with structures similar to diphenate have been a fertile area of research for their potential to interact with DNA. mdpi.com These ligands can coordinate with various metal ions (e.g., copper, zinc, cobalt, nickel) to form complexes with defined three-dimensional shapes capable of binding to the DNA double helix. mdpi.comnih.goveuropeanreview.org
The primary modes of interaction between these metal complexes and DNA are intercalation, where the complex inserts itself between the base pairs of the DNA, and groove binding. mdpi.comnih.gov These interactions can be studied using techniques like UV-Vis spectrophotometry and viscosity measurements. nih.goveuropeanreview.org For example, the binding of a metal complex to DNA often results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a shift to a longer wavelength) in the UV-Vis spectrum. mdpi.com
Research on metal complexes with various organic ligands has demonstrated strong binding affinities to calf thymus DNA (CT-DNA), with binding constants (Kb) often in the range of 10⁴ to 10⁵ L·mol⁻¹. nih.goveuropeanreview.org In some cases, the binding affinity of these synthetic complexes exceeds that of ethidium (B1194527) bromide, a classical DNA intercalator. nih.goveuropeanreview.org The spatial structure of the ligand is a major determinant of DNA binding affinity. rsc.org For instance, studies with zinc(II) complexes containing β-diketone ligands have shown that the complex can bind to DNA with high affinity, highlighting the potential for developing new metallodrugs. nih.gov While not always involving diphenate itself, this body of research on diphenate-like and other aromatic ligands provides a strong rationale for investigating metal complexes of this compound and other diphenic acid derivatives as potential DNA-targeting agents.
| Complex/Ligand | Method of Study | Proposed Binding Mode | Binding Constant (Kb) (L·mol⁻¹) | Reference |
|---|---|---|---|---|
| [Co(HL1)2], [Ni(HL1)2], [Cu(HL1)2] | UV-Vis Spectrophotometry, Viscosity Titration | Intercalation, Hydrogen Bonding | 10⁴ - 10⁵ | nih.goveuropeanreview.org |
| [Cu(HL)Cl] | Electron Absorption Titration, EB-DNA Competition | Intercalation | Higher than ligand alone | rsc.org |
| [Zn2(µ-O)2(BMIP)2(DMSO)] | UV-Vis Absorption, Fluorescence Spectroscopy | High Affinity Binding | Not Quantified | nih.gov |
H2L1 = (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone; H2L = (2-hydroxy-N′-((5-hydroxy-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methylene)benzohydrazide); BMIP = 1,3-bis(5-methoxy-1-methyl-1H-indol-3-yl)propane-1,3-dione; EB = Ethidium Bromide.
Exploration of Antimicrobial and Antiproliferative Activity of Related Diphenate Derivatives
Building on the diverse biological activities of biphenyl structures, researchers have explored derivatives of diphenic acid and related compounds for their potential as antimicrobial and antiproliferative agents. The synthesis of novel derivatives allows for the systematic investigation of structure-activity relationships, aiming to identify compounds with potent and selective activity.
In the realm of antimicrobial research, diphenic acid monohydroxamides have shown activity against various bacterial strains. acs.org Similarly, derivatives of the structurally related diphenylamine (B1679370) have been synthesized and screened for antibacterial and antifungal properties. nih.govnih.gov For example, certain 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide derivatives displayed significant activity against both bacteria and fungi. nih.govnih.gov The nature and position of substituents on the aromatic rings were found to influence the antimicrobial potency, with compounds bearing electron-releasing groups often showing enhanced antibacterial effects. nih.gov
The antiproliferative activity of diphenic acid derivatives against cancer cells has also been a key area of focus. As mentioned previously, a study involving various amide derivatives of diphenic acid demonstrated that these compounds possess mild to moderate anticancer activity across a range of human cancer cell lines. researchgate.net Other related structures, such as adamantane (B196018) derivatives, have also been evaluated for antiproliferative effects, with some compounds displaying significant activity against human tumor cell lines with IC₅₀ values below 10 µM. mdpi.com These findings underscore the potential of the diphenic acid scaffold as a template for designing new agents to combat microbial infections and cancer.
| Compound Class | Specific Derivative Example | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| Diphenic Acid Monohydroxamides | Compound 4c | DNA Gyrase Inhibition | IC₅₀ of 58.3 µg/mL, comparable to nalidixic acid. | acs.org |
| Diphenylamine Derivatives | 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide | Antimicrobial & Antifungal | Showed significant activity in cup plate method. | nih.govnih.gov |
| Diphenic Acid Amides | 2'-[Arylcarbamoyl]biphenyl-2-carboxylic acids | Antiproliferative | Mild to moderate activity against 60 cancer cell lines. | researchgate.net |
| Thiosemicarbazide Derivatives | 4-Benzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | Antiproliferative & Antibacterial | IC₅₀ < 10 µM against tumor cell lines; MIC 0.5–32 μg/mL. | mdpi.com |
Challenges, Emerging Trends, and Future Research Directions
Synthetic Challenges in Achieving High Regioselectivity and Yields for Complex Diphenate Structures
One of the primary hurdles is controlling the selective esterification of the two carboxyl groups. google.com In many cases, traditional esterification methods lack the required selectivity, resulting in a statistical distribution of products. mdpi.com For instance, in the synthesis of diphenolic acid (DPA), a related biphenyl (B1667301) compound, controlling the regioselectivity to favor the desired p,p'-isomer over the o,p'-isomer is a critical challenge. mdpi.com The reaction conditions, including temperature and catalyst choice, play a crucial role in determining the isomer ratio. mdpi.com Increasing the reaction temperature can improve the yield of the desired isomer but may also promote the formation of by-products. mdpi.com
Furthermore, the synthesis of natural products containing diphenate-like moieties highlights the difficulty in selective functionalization. The presence of numerous reactive functional groups in complex molecules necessitates the use of highly selective reagents and catalysts to avoid unwanted side reactions. nih.gov Achieving this level of control, especially in late-stage functionalization, remains a formidable synthetic challenge. nih.govorganic-chemistry.org The development of methods for the regioselective modification of complex structures is an active area of research, with techniques like chirality-directed synthesis showing promise for achieving high selectivity in specific cases. researchgate.net
Advancements in Sustainable Synthesis and Green Chemistry Principles
Key principles of green chemistry being applied to diphenate synthesis include:
Use of Greener Solvents: Traditional syntheses often rely on hazardous organic solvents. Research is now focused on utilizing more environmentally benign alternatives such as water, supercritical CO2, and bio-based solvents. nih.gov Solvent-free reaction conditions are also being explored to further reduce waste. mdpi.com
Atom Economy: Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller amounts and can often be recycled and reused. yale.edu This reduces both cost and waste.
Renewable Feedstocks: There is growing interest in using renewable resources, such as those derived from lignocellulosic biomass, as starting materials for the synthesis of diphenate esters. keep.euosti.gov This approach offers a more sustainable alternative to petroleum-based feedstocks. consensus.app
The development of environmentally friendly synthesis routes, such as one-pot, three-component condensation reactions in green solvents like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), exemplifies the progress in this area. rsc.org These methods often lead to high yields, shorter reaction times, and simplified work-up procedures. rsc.org
Development of Next-Generation Catalysts for Diphenate Chemistry
Catalysis is at the forefront of innovation in diphenate chemistry, with a strong focus on developing next-generation catalysts that offer improved activity, selectivity, and sustainability. rsc.org Traditional acid catalysts like sulfuric acid, while effective, suffer from issues such as corrosion, difficulty in separation, and the generation of significant waste. mdpi.com
Current research is exploring a wide range of novel catalytic systems:
Heterogeneous Catalysts: Solid acid catalysts, such as sulfated metal oxides, zeolites, and sulfonated resins, are gaining prominence. mdpi.comrsc.org These catalysts are easily separable from the reaction mixture, allowing for facile recovery and recycling, which aligns with green chemistry principles. mdpi.com
Heteropolyacids: These have shown significant promise in the synthesis of related compounds like diphenolic acid, demonstrating high activity and selectivity. mdpi.com
Biocatalysts: Enzymes are being investigated for their high specificity in chemical transformations. acs.org Their ability to catalyze reactions at specific sites on a molecule without the need for protecting groups can simplify synthetic routes and improve atom economy. acs.org
Metal-Organic Frameworks (MOFs): The unique structural and chemical properties of MOFs make them promising candidates for catalytic applications, including esterification reactions.
Nanocatalysts: The high surface area and unique electronic properties of nanocatalysts can lead to enhanced catalytic activity and selectivity.
Dinuclear Metal Complexes: Recent studies on dinuclear metal catalysts, including heterodinuclear systems, have shown improved performance in polymerization reactions involving related diphenolate ligands. ed.ac.ukrsc.org These catalysts can exhibit synergistic effects between the metal centers, leading to higher activity and selectivity. rsc.org
The development of these advanced catalysts is crucial for overcoming the challenges associated with diphenate synthesis and for enabling the production of these compounds in a more efficient and environmentally responsible manner.
Integration of Computational and Experimental Approaches for Deeper Understanding
The integration of computational modeling with experimental studies is becoming an increasingly powerful tool for gaining a deeper understanding of the chemical and physical properties of diethyl diphenate and for guiding the design of new synthetic strategies and applications. mdpi.comnih.govnih.gov
Computational chemistry offers several advantages:
Mechanistic Insights: Quantum chemical calculations can elucidate reaction mechanisms, identify transition states, and predict reaction kinetics and thermodynamics. mdpi.com This information is invaluable for optimizing reaction conditions and designing more efficient catalysts. For instance, computational studies have been used to understand the mechanism of carbonate formation and to rationalize the regioselectivity observed in certain reactions. mdpi.com
Structure-Property Relationships: Molecular modeling can be used to predict the three-dimensional structure of diphenate derivatives and to correlate these structures with their physical and chemical properties. mdpi.com This is particularly useful for understanding the behavior of these compounds in different environments and for designing molecules with specific desired characteristics.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or other properties of new diphenate compounds based on their chemical structure. mdpi.com This can accelerate the discovery of new drug candidates or materials with specific functionalities. mdpi.com
By combining the predictive power of computational methods with the empirical validation of experimental work, researchers can accelerate the pace of discovery and innovation in diphenate chemistry. This synergistic approach allows for a more rational and targeted design of experiments, ultimately leading to a more efficient and comprehensive exploration of the chemical space surrounding this compound. rsc.org
Discovery of Novel Applications in Interdisciplinary Fields
While this compound has established applications as a building block in pharmaceuticals and agrochemicals, ongoing research is uncovering novel applications in a variety of interdisciplinary fields. ontosight.ai This expansion into new areas is driven by the unique structural features of the diphenate core and the versatility of its derivatives.
Emerging areas of application include:
Materials Science: this compound and its derivatives are being explored as monomers for the synthesis of new polymers, including polyesters, polyamides, and polyurethanes. osti.govontosight.ai These materials can exhibit unique thermal and mechanical properties. For example, diphenolate esters have been used to create epoxy resins and tough polyurethane film coatings. osti.govwikipedia.org The rigid biphenyl unit can impart thermal stability and strength to the resulting polymers.
Coordination Chemistry and Catalysis: Diphenic acid and its esters can act as ligands to form coordination complexes with various metal ions. acs.org These metal complexes may themselves have interesting catalytic, magnetic, or optical properties. For example, alkylaluminum derivatives of diphenic acid have been shown to form novel cage-like structures. acs.org
Supramolecular Chemistry: The rigid and well-defined geometry of the diphenate scaffold makes it an attractive building block for the construction of supramolecular architectures, such as macrocycles and cages. These structures can have applications in molecular recognition, sensing, and encapsulation.
Biomedical Applications: Beyond its role as a simple intermediate, derivatives of diphenic acid have been investigated for a range of biological activities. researchgate.net The exploration of these activities could lead to the development of new therapeutic agents.
The interdisciplinary nature of this research, which combines principles from chemistry, materials science, biology, and engineering, is essential for unlocking the full potential of this compound and its derivatives. scienceopen.comwikipedia.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
